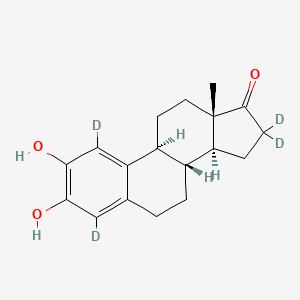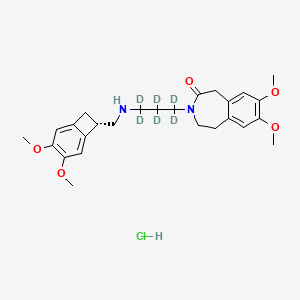
rac Propranolol-d7
Descripción general
Descripción
“rac Propranolol-d7” is an anti-hypertensive, anti-anginal, and anti-arrhythmic β-AR (β-Adrenergic receptor) blocker . It is an inhibitor of β-AR (β-Adrenergic receptor), PAP, SR, and PKC . It is used in the field of neurology research .
Synthesis Analysis
The synthesis of Propranolol involves the reaction of 1-Naphthol and Isopropylamine . Efficient chemoenzymatic routes toward the synthesis of both enantiomers of adrenergic β-blockers were accomplished by identifying a central chiral building block .Molecular Structure Analysis
The molecular formula of “this compound” is C16H14D7NO2 . The molecular weight is 266.39 . The structure of Propranolol-d7 (ring-D7) can be found on ChemSpider .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 266.39 and a molecular formula of C16H14D7NO2 . More detailed properties are not available in the search results.Aplicaciones Científicas De Investigación
Effects on Muscle Cells and Beta-Adrenergic Receptors : Ractopamine (RAC) and its stereoisomers, including rac Propranolol, have been studied for their effects on cyclic AMP production, protein, and DNA concentrations in mouse skeletal muscle cells. Propranolol was found to block the RAC-stimulated increase in these variables in myoblasts. This research suggests that rac Propranolol can interact with beta-adrenergic receptors in muscle cells, influencing cellular processes such as division and accumulation of protein and DNA (Shappell et al., 2000).
Physiological Response in Zebrafish : Another study evaluated the effects of RAC on cardiovascular, respiratory, and locomotion activities in zebrafish. Propranolol was used to study the interaction of RAC with beta-adrenergic receptors. The findings indicate that RAC significantly enhances locomotor activity, cardiac performance, and oxygen consumption, and these effects can be modulated by co-incubation with Propranolol (Abbas et al., 2021).
Enantiospecific Toxicity Studies : Research on the enantiospecific toxicity of the beta-blocker propranolol (which includes rac Propranolol as a component) to aquatic organisms like Daphnia magna and Pimephales promelas has been conducted. These studies help understand the differential biological effects of propranolol's enantiomers in non-mammalian species (Stanley et al., 2006).
Effects on Granulosa Cells : A study on human granulosa cells exposed to RAC showed that it could affect the expression of steroidogenic acute regulatory protein (StAR), indicating potential impacts on steroidogenesis in the ovary. This research suggests that rac Propranolol might influence steroid hormone homeostasis (Jiang et al., 2018).
Stereospecific Effects on Sodium Channels : Research has shown that Propranolol blocks cardiac and neuronal voltage-gated sodium channels. This study found that the block was not stereospecific, observing approximately equal IC50 values for tonic and use-dependent block by R-(+) and S-(−) Propranolol. This finding is significant for understanding the broader pharmacological effects of rac Propranolol (Wang et al., 2010).
Mecanismo De Acción
Biochemical Pathways
Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . Side chain oxidation is a two-step process. The first step to n-desisopropylpropranolol is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .
Pharmacokinetics
Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .
Result of Action
The molecular and cellular effects of Propranolol’s action include vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down-regulation of various cellular processes . In addition, it has been shown to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propranolol. For instance, cigarette smoking induces hepatic metabolism and has been shown to increase up to 77% the clearance of propranolol, resulting in decreased plasma concentrations . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of propranolol is predicted to present a low risk to the environment .
Análisis Bioquímico
Biochemical Properties
“rac Propranolol-d7” interacts with β-Adrenergic receptors, acting as a β-Adrenergic blocker . It is known for its antihypertensive, antianginal, and antiarrhythmic properties . The compound’s interaction with these receptors influences various biochemical reactions within the body.
Cellular Effects
“this compound” has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have suppressive effects on hyperglycemia, inflammation, and brain injury in a rat model experiencing cerebral ischemia .
Molecular Mechanism
The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that repression of β2-AR but not β1-AR signaling selectively suppressed cell viability and inhibited xenograft growth in vivo . Moreover, western blot analysis indicated that the phosphorylation levels of AKT/MEK/ERK were significantly decreased following the inhibition of β2-AR .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” shows stability and degradation over time
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models
Metabolic Pathways
“this compound” is involved in several metabolic pathways. It is initially metabolized by three primary routes: aromatic hydroxylation, side chain oxidation, and glucuronidation . It interacts with various enzymes and cofactors during these metabolic processes .
Transport and Distribution
It is known that it interacts with β-Adrenergic receptors, which could influence its localization or accumulation .
Subcellular Localization
It is known that it interacts with β-Adrenergic receptors, which could influence its localization to specific compartments or organelles .
Propiedades
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-QLWPOVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662177 | |
| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98897-23-5 | |
| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)



